N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O7/c1-21-10-6-7(14(17)18)2-3-8(10)13-12(16)9-4-5-11(22-9)15(19)20/h2-6H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVTWYMAYFEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: Formation of N-(2-methoxy-4-aminophenyl)-5-aminofuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of furanone derivatives.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of monoamine oxidases (MAO), which are critical enzymes involved in the metabolism of neurotransmitters. By inhibiting MAO, the compound may enhance neurotransmitter levels, offering therapeutic benefits for neurological disorders such as depression and anxiety.
Antimicrobial Activity
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide exhibits significant antimicrobial properties. Research indicates that it has high potency against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of nitro and methoxy groups enhances its interaction with microbial targets, leading to effective inhibition of growth .
Anticancer Properties
The compound has shown promise in anticancer research, particularly against hepatocellular carcinoma (HepG2) and renal adenocarcinoma (769-P) cell lines. Studies report low IC50 values (7.81 µM for HepG2 and 12.39 µM for 769-P), indicating its potential as a selective agent against cancer cells while exhibiting low cytotoxicity towards normal cells .
Materials Science
The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties. Its dual functionality as both a nitrofuran and nitroaniline offers opportunities for applications in organic electronics and photonic devices.
Biological Studies
This compound is utilized in studies examining inflammatory responses and cellular pathways. Its ability to modulate these biological processes makes it valuable for understanding disease mechanisms and developing therapeutic strategies.
Case Studies and Research Findings
- Trypanocidal Activity : A study synthesized a series of 5-nitro-2-furancarboxylamides, revealing that certain analogues exhibited trypanocidal activity significantly more potent than existing treatments like nifurtimox. The most potent analogue demonstrated an EC50 value of 0.13 μM against Trypanosoma brucei, indicating promising therapeutic potential .
- Anticancer Studies : Research indicates that derivatives of nitro-containing compounds can selectively target cancer cells while exhibiting low cytotoxicity towards normal human cells, suggesting a favorable therapeutic index .
- Mechanistic Insights : Studies have shown that the reduction of the nitro group is crucial for generating reactive intermediates that can bind to DNA, inducing cell death in pathogens and cancer cells alike .
Summary
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . The compound may also modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chloro-2-Nitrophenyl)-5-Methylisoxazole-4-Carboxamide
Structure : Replaces the nitrofuran with a 5-methylisoxazole ring and substitutes the methoxy group with chlorine on the phenyl ring .
Key Features :
- Coplanar Substituents : The nitro and amide groups are coplanar with the aromatic rings, enhancing intramolecular hydrogen bonding (N–H⋯O) and stabilizing the crystal lattice .
- Comparison:
- The chloro substituent in this compound may increase lipophilicity compared to the methoxy group in the target compound, altering membrane permeability.
- Isoxazole rings are associated with anti-inflammatory activity, whereas nitrofurans are linked to antimicrobial effects, suggesting divergent therapeutic targets.
C.I. Pigment Red 171
Structure : Contains a 2-methoxy-4-nitrophenyl azo group linked to a naphthalene-carboxamide-benzimidazolone system .
Key Features :
- Azo Linkage : Provides thermal stability and chromophoric properties, making it suitable as a dye.
- Physical Properties : High molecular weight (498.45 g/mol), density (1.56 g/cm³), and boiling point (652.8°C) reflect its application in pigments .
Comparison : - The shared 2-methoxy-4-nitrophenyl group suggests similar electronic effects, but the azo linkage in Pigment Red 171 diverges from the amide bond in the target compound.
- Functional differences: The target compound’s nitrofuran amide is more likely to engage in hydrogen bonding relevant to biological activity, whereas Pigment Red 171’s extended conjugation prioritizes optical properties.
Nitromethaqualone (3-(2-Methoxy-4-Nitrophenyl)-2-Methylquinazolin-4-One)
Structure: Incorporates a 2-methoxy-4-nitrophenyl group attached to a quinazolinone core . Key Features:
- Comparison:
- The quinazolinone moiety in nitromethaqualone contrasts with the nitrofuran in the target compound, indicating different pharmacological targets (e.g., GABA receptors vs. microbial enzymes).
- Both compounds share methoxy and nitro substituents, which may influence metabolic stability or receptor affinity.
Structural and Functional Data Table
Key Research Findings
- Substituent Effects : Methoxy groups enhance electron-donating capacity, while nitro groups withdraw electrons, influencing reactivity and binding. Chloro substituents (as in the isoxazole analog) increase lipophilicity but may reduce solubility .
- Structural Motifs : Nitrofurans and isoxazoles favor planar conformations, critical for stacking interactions in crystal lattices or enzyme binding .
- Application Divergence: Despite shared aromatic nitro groups, the core structure (e.g., nitrofuran vs. quinazolinone) dictates functional roles—antimicrobial, immunomodulatory, or psychoactive .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The compound features a complex structure that includes:
- Nitrofuran moiety : Known for its role in various biological activities.
- Methoxy-substituted aromatic ring : Enhances solubility and interaction with biological targets.
- Carboxamide functional group : Important for its reactivity and potential biological interactions.
This compound exhibits its biological effects primarily through:
- Inhibition of Enzymes : As a potential monoamine oxidase (MAO) inhibitor, it interferes with neurotransmitter metabolism, which may be beneficial in treating neurological disorders.
- Antimicrobial Activity : The compound has demonstrated significant activity against various pathogens. It is believed that the nitro and methoxy groups enhance its interaction with microbial macromolecules, leading to effective inhibition of growth.
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells, with specific studies showing low IC50 values against hepatocellular carcinoma (HepG2) and renal adenocarcinoma (769-P) cell lines .
Biological Activity Overview
| Activity Type | Description | Potency/Effectiveness |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | High potency against various strains |
| Anticancer | Inhibits proliferation of cancer cells | IC50 values: HepG2 (7.81 µM), 769-P (12.39 µM) |
| Enzyme Inhibition | MAO inhibitor potential | Prevents neurotransmitter breakdown |
Comparative Studies
Comparative analyses with similar compounds highlight the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-nitrophenyl)-5-nitrofuran-2-carboxamide | Contains nitrophenyl group without methoxy | Stronger antibacterial activity |
| 5-(4-Nitrophenyl)furan-2-carboxylic Acid | Lacks carboxamide functionality | Different biological activities |
| N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide | Contains benzo[d]thiazole core | Broader spectrum of biological activity |
The presence of both nitro and methoxy groups in this compound enhances its selectivity and efficacy against specific biological targets compared to other compounds.
Case Studies and Research Findings
- Trypanocidal Activity : A study synthesized a series of 5-nitro-2-furancarboxylamides, revealing that certain analogues exhibited trypanocidal activity significantly more potent than existing treatments like nifurtimox. The most potent analogue demonstrated an EC50 value of 0.13 μM against Trypanosoma brucei, indicating a promising therapeutic potential .
- Anticancer Studies : Research has shown that derivatives of nitro-containing compounds like this compound can selectively target cancer cells while exhibiting low cytotoxicity towards normal human cells, suggesting a favorable therapeutic index .
- Mechanistic Insights : Studies into the mechanism indicate that the reduction of the nitro group is crucial for generating reactive intermediates, which can bind to DNA and induce cell death in pathogens and cancer cells alike .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 5-nitrofuran-2-carboxylic acid and 2-methoxy-4-nitroaniline. A representative procedure involves reacting equimolar amounts of the acid and amine in the presence of a coupling agent (e.g., DCC or EDCI) and a base (e.g., triethylamine) in anhydrous DMF or THF. Reaction yields (e.g., ~80–85%) depend on purification methods, such as recrystallization from methanol or ethanol . Key factors include stoichiometric ratios, reaction temperature (typically 0–25°C), and exclusion of moisture.
Q. How is the compound characterized structurally, and what analytical techniques are employed?
- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:
- NMR : H and C NMR in DMSO-d6 identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro groups as deshielded signals).
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, confirming the planar furan-carboxamide backbone and nitro group orientation .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHNO) and isotopic pattern .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). Solubility can be enhanced via sonication or co-solvent systems (e.g., DMSO-water mixtures).
- Stability : Stable at room temperature in dark, dry conditions. Degrades under prolonged UV exposure due to nitro group photoreactivity. Stability assays (HPLC monitoring) recommend storage at –20°C for long-term use .
Advanced Research Questions
Q. How can density functional theory (DFT) models elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and nitro group charge distribution. These models predict electrophilic/nucleophilic sites and correlate with experimental reactivity in nucleophilic substitution or reduction reactions . Software like Gaussian or ORCA is used, with solvent effects (PCM model) and vibrational frequency validation.
Q. What methodologies are used to evaluate its biological activity, such as cytotoxicity or enzyme inhibition?
- Methodological Answer :
- Cytotoxicity assays : Cell viability is quantified via tetrazolium-based assays (e.g., CCK-8), where viable cells reduce 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium to formazan, measured at OD. Stimulation indices (SI) compare treated vs. control groups .
- Enzyme inhibition : Kinase or protease inhibition is tested via fluorometric or colorimetric substrate cleavage assays (e.g., ATP depletion for kinase activity). IC values are calculated using nonlinear regression (GraphPad Prism).
Q. How can researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, compound purity). Mitigation strategies include:
- Standardized protocols : Use common cell lines (e.g., HEK293, HepG2) and control compounds.
- Batch consistency : Validate purity (>95%) via HPLC and elemental analysis.
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to aggregate data and identify outliers .
Q. What crystallographic software and refinement strategies are optimal for resolving its solid-state structure?
- Methodological Answer : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
